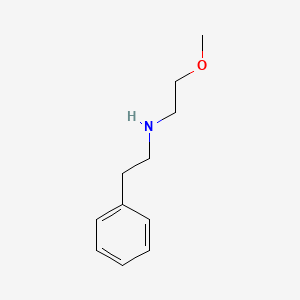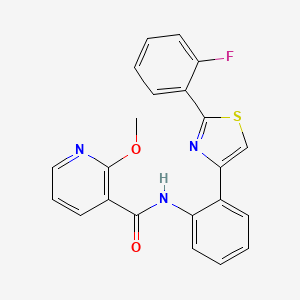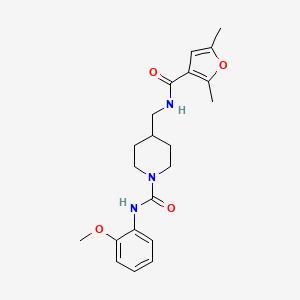![molecular formula C16H20N4O2 B2806602 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034507-01-0](/img/structure/B2806602.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide” is a complex organic compound that contains several functional groups, including a pyridine ring, a pyrazole ring, an oxane ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrazole rings, the introduction of the ethyl linker, and the attachment of the oxane-4-carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyridine, pyrazole, and oxane) and a carboxamide group indicates a highly conjugated system, which could have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as 1,2,4‐Oxadiazole derivatives, containing pyranopyridine moieties, has been reported. These compounds are anticipated to exhibit improved hypertensive activity due to their structural features (Kumar & Mashelker, 2007). Similarly, the effect of tether groups on the spin states of iron(II) complexes has been explored, demonstrating the potential of these complexes in materials science due to their thermal spin-crossover properties (Capel Berdiell et al., 2021).
Metal Complexes
Research on copper(I) and copper(II) complexes with pyrazine-containing ligands has revealed the synthesis and characterization of various molecular and polymeric species. These complexes showcase diverse structural arrangements and potential applications in coordination chemistry (Houser et al., 2013).
Medicinal Chemistry Applications
While the focus is away from drug usage and side effects, it's worth noting the structural exploration of compounds for potential therapeutic applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the medicinal chemistry applications of these compounds (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with pyridine and pyrazole groups have been found to interact with various receptors and enzymes . These interactions can lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Mode of Action
It’s known that compounds with similar structures can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects .
Biochemical Pathways
Similar compounds have been shown to interact with multiple biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
It’s known that the compound is a solid powder at room temperature, and it has good solubility in most common organic solvents . These properties could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Action Environment
It’s known that the compound should be stored at room temperature and that it may cause irritation to the eyes, skin, and respiratory tract . It’s also recommended to avoid contact with oxidizing agents and strong acids to prevent fire or explosion .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-3-9-22-10-4-14)18-7-8-20-12-15(11-19-20)13-1-5-17-6-2-13/h1-2,5-6,11-12,14H,3-4,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHLUJQKRMOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2806522.png)

![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)
![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2806526.png)
![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)






![methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2806538.png)
